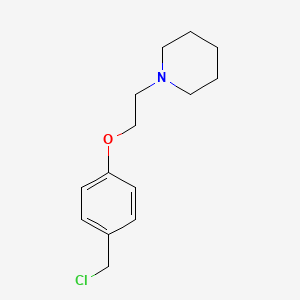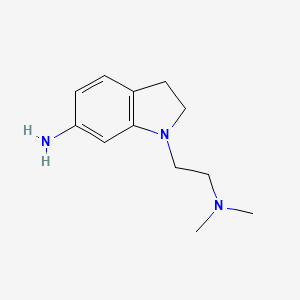
4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- is a heterocyclic compound that belongs to the thiochromen family. This compound is characterized by its unique structure, which includes a thiochromen core with hydroxyl and methyl substituents. It has garnered interest in various fields due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with sulfur and methylating agents. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl-.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiochromen core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted thiochromen derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the thiochromen core can interact with various enzymes and receptors. These interactions can modulate biological processes such as inflammation, cell proliferation, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-: Another compound with similar structural features and biological activities.
3,4-Dihydrocoumarin, 4,4-dimethyl-6-hydroxy-: Shares structural similarities and potential biological activities.
Uniqueness
4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- is unique due to its thiochromen core, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H14O2S |
|---|---|
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
6-hydroxy-5,7,8-trimethyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C12H14O2S/c1-6-7(2)12-10(8(3)11(6)14)9(13)4-5-15-12/h14H,4-5H2,1-3H3 |
Clave InChI |
YZBPIUZHDWJZJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C(=C1O)C)C(=O)CCS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(Methylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B8616993.png)
![Methyl 4-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B8617001.png)




![4-hydroxy-N'-[(5-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B8617035.png)





